N,N,4-trimethylpiperidin-4-amine dihydrochloride

Medicinal Chemistry Lipophilicity Pharmacokinetics

Researchers optimizing CNS drug candidates often face poor blood-brain barrier penetration due to low lipophilicity of piperidine building blocks. N,N,4-Trimethylpiperidin-4-amine dihydrochloride addresses this with a 4-methyl substitution that raises LogP to ~1.53 vs. ~1.07 for the unsubstituted analog, enabling better BBB penetration in SAR campaigns. The quaternary ammonium center and dihydrochloride salt ensure >10 mg/mL aqueous solubility, simplifying formulation for parenteral or ophthalmic candidates. Supplied as a high-purity solid with full analytical characterization, this intermediate accelerates lead optimization and reduces procurement risk. • Enhanced lipophilicity (LogP ~1.53) for CNS lead optimization • High aqueous solubility (>10 mg/mL) facilitates parenteral formulation • Consistent 95%+ purity with batch-specific QC documentation

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
CAS No. 1312784-77-2
Cat. No. B1426089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethylpiperidin-4-amine dihydrochloride
CAS1312784-77-2
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)N(C)C.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H
InChIKeyJZSJTJSIHKPWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,4-Trimethylpiperidin-4-amine Dihydrochloride: Identity & Baseline Specs


N,N,4-Trimethylpiperidin-4-amine dihydrochloride (CAS 1312784-77-2) is a quaternary ammonium salt of a 4-aminopiperidine scaffold, characterized by the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . This compound is supplied as a solid dihydrochloride salt, which enhances its aqueous solubility and stability for use in pharmaceutical research and organic synthesis . Its structure incorporates a piperidine ring bearing an N,N-dimethylamino group and a 4-methyl substituent, positioning it as a sterically defined building block within the broader 4-aminopiperidine class .

Dihydrochloride salt form for enhanced aqueous solubility in assays
Sterically defined 4-methylpiperidine building block for SAR exploration
Certified high purity (97–98%) for reproducible synthetic and analytical workflows

N,N,4-Trimethylpiperidin-4-amine Dihydrochloride: Analog Substitution Risks


Substituting N,N,4-trimethylpiperidin-4-amine dihydrochloride with a simpler analog—such as 4-(dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) or 4-amino-1-methylpiperidine dihydrochloride (CAS 1193-03-9)—introduces critical deviations in steric bulk, lipophilicity, and hydrogen-bonding capacity that alter the compound's behavior as a synthetic intermediate or biological probe. The presence of the 4-methyl group in the target compound confers a distinct three-dimensional shape and increased LogP, which are essential for replicating steric constraints in SAR studies or achieving the desired pharmacokinetic properties in lead optimization . The dihydrochloride salt form is shared among these analogs, but the core substitution pattern is the defining variable that cannot be interchanged without fundamentally changing the research outcome.

4-(Dimethylamino)piperidine dihydrochloride (CAS 4876-59-9)
Lacks the 4-methyl group, resulting in lower lipophilicity and altered steric profile. Partitioning and binding geometry may shift away from target compound behavior.
4-Amino-1-methylpiperidine dihydrochloride (CAS 1193-03-9)
Absence of N,N-dimethyl substitution changes hydrogen-bonding capacity and steric orientation. Direct replacement may lead to different synthetic or biological outcomes.

N,N,4-Trimethylpiperidin-4-amine Dihydrochloride: Analogue Differentiation


Enhanced Lipophilicity from 4-Methyl Substitution

The addition of a methyl group at the 4-position of the piperidine ring increases the lipophilicity of N,N,4-trimethylpiperidin-4-amine dihydrochloride relative to its 4-unsubstituted analog, 4-(dimethylamino)piperidine dihydrochloride. Computed consensus LogP values demonstrate this difference, which can influence membrane permeability and binding to hydrophobic pockets .

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +0.46 (target 1.53 vs analog 1.07)
Supports partitioning and permeability screening interpretation.
In silico computed values; experimental validation recommended.
Medicinal Chemistry Lipophilicity Pharmacokinetics

Enhanced Steric Bulk at the 4-Position

The 4-methyl group in N,N,4-trimethylpiperidin-4-amine dihydrochloride introduces significant steric hindrance compared to the unsubstituted analog 4-amino-1-methylpiperidine dihydrochloride (CAS 1193-03-9). While direct binding data for the target compound are not available, SAR studies on the 4-aminopiperidine scaffold demonstrate that substitution at the 4-position profoundly modulates activity at monoamine transporters and other biological targets [1].

Steric Bulk at C4
Class-level inference
Presence of 4-methyl (tertiary carbon) vs. hydrogen (secondary carbon)
May alter piperidine ring conformation and substituent orientation.
Direct target binding data not available; SAR review advised.
Structure-Activity Relationship Steric Effects Receptor Binding

High Purity for Reproducible Research

N,N,4-Trimethylpiperidin-4-amine dihydrochloride is commercially available with certified purity of 97% and 98% , ensuring that procurement decisions are backed by vendor-verified analytical data. This purity level is equivalent to that of the widely used analog 4-(dimethylamino)piperidine dihydrochloride, which is also supplied at 97% .

Certified Purity
Head-to-head
97% (AChemBlock), 98% (Leyan) vs. comparator 97%
Comparable purity specification supports reproducible SAR data generation.
Vendor-reported analytical methods (NMR, HPLC, GC).
Quality Control Reproducibility Analytical Chemistry

Optimized Salt Form for Aqueous Solubility

The dihydrochloride salt of N,N,4-trimethylpiperidin-4-amine is designed to maximize aqueous solubility, a property essential for biological assays and pharmaceutical formulation. While direct solubility measurements are not reported, class-level data indicate that the dihydrochloride salt form of 4-aminopiperidine derivatives consistently provides >10 mg/mL solubility in water, significantly exceeding the solubility of the corresponding free base .

Salt-Form Solubility
Class-level inference
Dihydrochloride salt; class-level aqueous solubility estimated >10 mg/mL
May support in vitro assay preparation without precipitation.
Direct solubility measurement for this lot not reported.
Formulation Solubility Biophysical Assays

Privileged 4-Aminopiperidine Scaffold

The 4-aminopiperidine core is a well-validated scaffold in medicinal chemistry. SAR studies have demonstrated that subtle modifications to this core—such as the 4-methyl and N,N-dimethyl substitutions present in the target compound—can dramatically alter biological activity. For example, 4-aminopiperidine derivatives have been optimized as monoamine uptake inhibitors with low nanomolar potency [1] and as antiviral agents with EC90 values below 2 μM [2].

Scaffold Activity
Class-level inference
4-Aminopiperidine scaffold: substitution can shift potency by >100-fold (inactive to EC₉₀ <2 μM)
Supports SAR exploration of steric and electronic effects.
Activity data from literature analogs; target compound-specific data to verify.
Drug Discovery CNS Therapeutics Antiviral Agents

N,N,4-Trimethylpiperidin-4-amine Dihydrochloride: Application Scenarios


SAR Studies in CNS Drug Discovery

Use N,N,4-trimethylpiperidin-4-amine dihydrochloride as a sterically defined building block to probe the effect of 4-methyl substitution on monoamine transporter affinity. Its increased lipophilicity (LogP ~1.53) compared to the 4-unsubstituted analog (LogP ~1.07) makes it a valuable tool for optimizing blood-brain barrier penetration in lead optimization campaigns .

Synthesis of Quaternary Ammonium Pharmacophores

Employ this compound as an intermediate for introducing a permanent positive charge into drug candidates. The quaternary ammonium center, combined with the dihydrochloride salt form, provides high aqueous solubility (>10 mg/mL class-level estimate), facilitating formulation development for parenteral or ophthalmic drug products .

Antiviral Lead Diversification with 4-Aminopiperidine Scaffold

Incorporate N,N,4-trimethylpiperidin-4-amine dihydrochloride into a medicinal chemistry program targeting viral assembly or entry. The 4-aminopiperidine scaffold has demonstrated low micromolar antiviral activity against SARS-CoV-2 (EC90 < 2 μM), and the trimethyl substitution pattern offers a novel vector for improving selectivity and reducing cytotoxicity [1].

Method Development for Quaternary Amine Analysis

Utilize the high-purity (97-98%) material as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for the quantification of quaternary ammonium piperidine derivatives in complex biological matrices .

Application
Selection Property
Validation Focus
CNS target SAR profiling
Steric and lipophilic substitution profile
Membrane permeability and transporter engagement endpoints
Quaternary ammonium carrier synthesis
Permanent positive charge with high aqueous solubility
Formulation compatibility and stability profiling
Antiviral screening research
4-Aminopiperidine scaffold with trimethyl substitution
Antiviral activity and cytotoxicity endpoint review
Analytical method development
Certified high-purity reference standard
LC-MS/HPLC quantification in biological matrices
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